3,7-Dimethyl-1-(5-oxo-hexyl)-3,7-dihydro-purine-2,6-dione
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Overview
Description
3,7-Dimethyl-1-(5-oxo-hexyl)-3,7-dihydro-purine-2,6-dione, also known as pentoxifylline, is a xanthine derivative. It is primarily used as a pharmaceutical agent to treat muscle pain in people with peripheral artery disease. This compound is known for its ability to improve blood flow by decreasing the viscosity of blood and enhancing the flexibility of red blood cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-(5-oxo-hexyl)-3,7-dihydro-purine-2,6-dione typically involves the alkylation of theobromine with 5-bromo-1-pentanone. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1-(5-oxo-hexyl)-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
3,7-Dimethyl-1-(5-oxo-hexyl)-3,7-dihydro-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of 3,7-Dimethyl-1-(5-oxo-hexyl)-3,7-dihydro-purine-2,6-dione involves the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This results in the relaxation of smooth muscles and improved blood flow. The compound also exhibits anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative used primarily for respiratory diseases.
Caffeine: A well-known stimulant with similar structural features.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.
Uniqueness
3,7-Dimethyl-1-(5-oxo-hexyl)-3,7-dihydro-purine-2,6-dione is unique due to its specific therapeutic applications in improving blood flow and its anti-inflammatory properties. Unlike caffeine and theophylline, which are primarily used for their stimulant effects, this compound is specifically targeted for vascular and inflammatory conditions .
Properties
Molecular Formula |
C13H20N4O3 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
3,7-dimethyl-1-(5-oxohexyl)-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
MQGNNJQTNFHNHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2C(N=CN2C)N(C1=O)C |
Origin of Product |
United States |
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